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molecular formula C17H20O3 B8607713 7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester

7-(1-Ethyl-1-hydroxypropyl)naphthalene-2-carboxylic acid methyl ester

Cat. No. B8607713
M. Wt: 272.34 g/mol
InChI Key: CJRLAZLOCPEGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943795B2

Procedure details

Treat a mixture of trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester (1.0 g, 2.76 mmol), Pd(OAc)2 (0.062 g, 0.27 mmol), bis-(diphenylphosphino)ferrocene (0.14 g, 0.25 mmol), Et3N (2.0 mL, 14.3 mmol) in MeOH (10 mL) and DMSO (15 mL) with carbon monoxide at 100 psi at 80° C. for 4 h. Pour the reaction mixture into ether (100 mL) and wash the resulting solution with brine (4×50 mL). Add EtOAc (100 mL), wash the organic layer with brine. Dry the organic layer over Na2SO4, filter, and concentrate the filtrate. Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex) to give the title compound as a yellow oil (0.71 g, 94%). 1H NMR (400 MHz, CDCl3) δ 0.792 (t, J=7.5 Hz, 6H), 1.80-2.04 (m, 4H), 4.00 (s, 3H), 7.58 (dd, J=8.8, 1.4 Hz, 1H), 7.80-7.87 (m, 2H), 7.99 (d, J=1.3 Hz, 1H), 8.02 (d, J=1.8 Hz, 1H), 8.05 (d, J=1.8 Hz, 1H), 8.61 (d, J=1.0 Hz, 1H).
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.062 g
Type
catalyst
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](OS(C(F)(F)F)(=O)=O)=[CH:14]2)=[CH:9][CH:8]=1)([OH:6])[CH2:4][CH3:5])[CH3:2].CCN(CC)CC.[C]=[O:33].C[CH2:35][O:36][CH2:37]C>CO.CS(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:35][O:36][C:37]([C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[CH:16][C:7]([C:3]([CH2:4][CH3:5])([OH:6])[CH2:1][CH3:2])=[CH:8][CH:9]=2)[CH:14]=1)=[O:33] |f:6.7.8,9.10.11,^3:31|

Inputs

Step One
Name
trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
Quantity
1 g
Type
reactant
Smiles
C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0.062 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0.14 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
WASH
Type
WASH
Details
wash the resulting solution with brine (4×50 mL)
WASH
Type
WASH
Details
Add EtOAc (100 mL), wash the organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=CC(=CC=C2C=C1)C(CC)(O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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